3-(Methylamino)phenol

Description

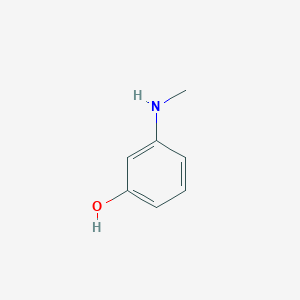

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLOEOPUXBJSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445267 | |

| Record name | 3-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-69-6 | |

| Record name | 3-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)phenol (CAS 14703-69-6) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, a key organic intermediate with significant relevance in pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a synthesized understanding of its chemical nature, practical applications, and the causal logic behind its synthesis and analysis.

Core Identity and Physicochemical Properties

3-(Methylamino)phenol, identified by the CAS Number 14703-69-6, is an aromatic organic compound containing both a secondary amine and a phenolic hydroxyl group. These functional groups are critical to its reactivity and its role as a versatile building block in organic synthesis.

Structural and Molecular Data

The fundamental identity of 3-(Methylamino)phenol is defined by its molecular structure and associated identifiers.

Table 1: Core Identification of 3-(Methylamino)phenol

| Identifier | Value | Source(s) |

| CAS Number | 14703-69-6 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1] |

| IUPAC Name | 3-(methylamino)phenol | [4] |

| Canonical SMILES | CNC1=CC(=CC=C1)O | [1] |

| InChI | InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | [5] |

| InChIKey | KLLOEOPUXBJSOW-UHFFFAOYSA-N | [5] |

Physicochemical Characteristics

The physical properties of a compound are foundational to its handling, purification, and application in synthetic protocols. There is some discrepancy in publicly available data regarding its physical state, with some suppliers listing it as a solid and others as an oil[5]. The consistent reporting of its melting point as not applicable ("N/A") suggests it is likely a liquid or a very low-melting solid at ambient temperature.

Table 2: Physicochemical Properties of 3-(Methylamino)phenol

| Property | Value | Notes | Source(s) |

| Physical Form | Solid / Dark Beige to Dark Brown Oil | Discrepancies exist in literature. Likely a low-melting solid or oil. | [5] |

| Boiling Point | 169.5 °C at 12 mmHg | Reduced pressure distillation is required due to potential decomposition at atmospheric pressure. | [4][5] |

| Melting Point | N/A | Consistently reported as not applicable, supporting the oil or low-melting solid description. | [4][5] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [5] | |

| Solubility | Slightly soluble in DMSO and Methanol |

Application in Pharmaceutical Analysis: The Neostigmine Connection

A critical application of 3-(Methylamino)phenol is its role as a process-related impurity in the synthesis of Neostigmine Methylsulfate, a vital cholinesterase inhibitor used to treat myasthenia gravis[3][6][7][8]. It is officially designated as Neostigmine Impurity 20 [2].

Formation as a Process Impurity

The synthesis of Neostigmine often involves the N-methylation of 3-aminophenol using reagents like dimethyl sulfate[6][9]. During this step, incomplete methylation can occur, leading to the formation of the mono-methylated 3-(Methylamino)phenol as a byproduct. Due to its structural similarity to other intermediates, it can persist through the synthetic sequence and potentially be carried over into the final active pharmaceutical ingredient (API)[6].

Caption: Formation of 3-(Methylamino)phenol as an impurity during Neostigmine synthesis.

Regulatory and Quality Control Significance

The presence of aromatic amine impurities like 3-(Methylamino)phenol in pharmaceutical products is a significant concern for regulatory bodies due to potential toxicities, including carcinogenicity and mutagenicity[6]. Therefore, its detection, quantification, and control are essential aspects of quality assurance for Neostigmine. This necessitates the availability of pure 3-(Methylamino)phenol as a reference standard for analytical method development, validation, and routine quality control testing[3][8].

Synthesis and Reactivity

The synthesis of 3-(Methylamino)phenol requires a selective mono-N-methylation of 3-aminophenol, a reaction that can be challenging due to the competing reactivity of the phenolic hydroxyl group and the potential for over-alkylation to the tertiary amine.

Chemical Reactivity Profile

The chemistry of 3-(Methylamino)phenol is dictated by its two primary functional groups:

-

Aromatic Secondary Amine: The amine group is basic and nucleophilic. It readily reacts with acids to form salts and can be alkylated, acylated, or undergo other standard amine transformations.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is susceptible to O-alkylation and O-acylation. The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

The presence of both groups on the same ring means that reaction conditions must be carefully chosen to achieve selective transformation of one group in the presence of the other.

Representative Synthesis Protocol: Reductive Amination

Reductive amination is a highly effective one-pot method for the selective N-alkylation of amines. The following protocol is a representative procedure for the synthesis of 3-(Methylamino)phenol from 3-aminophenol, adapted from established methodologies for reductive amination using formaldehyde[10][11].

Causality: This method is chosen for its high selectivity. The initial reaction forms an imine (or iminium ion) intermediate specifically at the more nucleophilic amino group. The phenolic hydroxyl group does not participate in this initial step. The subsequent reduction with a mild reducing agent like sodium borohydride is chemoselective for the imine, leaving the aromatic ring and the hydroxyl group intact.

Protocol:

-

Reaction Setup: To a stirred solution of 3-aminophenol (1.0 eq.) in methanol (approx. 0.15 M solution), add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.).

-

Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base (iminium ion).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material via column chromatography on silica gel to obtain pure 3-(Methylamino)phenol.

Caption: Step-by-step workflow for the synthesis of 3-(Methylamino)phenol.

Spectral Characterization

While spectral data is often proprietary to commercial suppliers, representative data is crucial for compound identification and quality control. The following table summarizes the expected spectral characteristics. Researchers should always obtain and interpret spectra on their specific sample for definitive identification.

Table 3: Spectral Data Summary for 3-(Methylamino)phenol

| Technique | Data Type | Expected Characteristics | Source(s) |

| ¹H NMR | Proton NMR | Signals corresponding to aromatic protons (approx. 6.0-7.2 ppm), a singlet for the methyl group (approx. 2.8 ppm), and broad singlets for the N-H and O-H protons. | [2][3] |

| ¹³C NMR | Carbon NMR | Signals for seven distinct carbon atoms: four aromatic CH, two aromatic quaternary carbons (C-O and C-N), and one methyl carbon. | [1][2] |

| IR Spectroscopy | Infrared | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3400 cm⁻¹), C-N stretching (~1300 cm⁻¹), and aromatic C-H and C=C vibrations. | [2][3] |

| Mass Spectrometry | MS | A molecular ion peak (M⁺) at m/z = 123.15, corresponding to the molecular weight of the compound. | [1][2] |

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of proper laboratory safety protocols. 3-(Methylamino)phenol is classified as a hazardous substance.

Hazard Identification

The compound is associated with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07)[5].

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[12]. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at approximately 4°C[5]. The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation[5].

Conclusion

3-(Methylamino)phenol (CAS 14703-69-6) is more than a simple chemical intermediate; it is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacture of Neostigmine. A thorough understanding of its physicochemical properties, reactivity, and synthesis is crucial for drug development professionals involved in process optimization, quality control, and regulatory compliance. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely work with this important molecule.

References

-

CN110950780A - Neostigmine methylsulfate-like compound, preparation method and application - Google Patents.

-

3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem - NIH.

-

Neostigmine Impurity 20 - TLC Pharmaceutical Standards.

-

99-07-0, 3-(Dimethylamino)phenol Formula - ECHEMI.

-

Neostigmine EP Impurities & USP Related Compounds - SynThink Research Chemicals.

-

14703-69-6|3-(Methylamino)phenol|BLD Pharm.

-

n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem.

-

Neostigmine 3 dimethyl amino phenol | CAS 99-07-0 - Veeprho.

-

A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed Central.

-

3-Dimethylaminophenol, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar.

-

3-(Methylamino)phenol | 14703-69-6 - Sigma-Aldrich.

-

3-(Methylamino)phenol 95% | CAS: 14703-69-6 | AChemBlock.

-

3-(methylamino)phenol | CAS No- 14703-69-6 | Simson Pharma Limited.

-

A Template-Free and Surfactant-Free Method for High-Yield Synthesis of Highly Monodisperse 3-Aminophenol–Formaldehyde Resin and Carbon Nano/Microspheres - ResearchGate.

-

3-Dimethylaminophenol | 99-07-0 - ChemicalBook.

-

Neostigmine Impurity Dimer 1 - Axios Research.

-

3-(Methylamino)phenol | 14703-69-6 - Sigma-Aldrich.

-

Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap.

-

Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org.

-

Phenol, 3-(methylamino)- [CAS: 14703-69-6] - Ivy Fine Chemicals.

-

Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination - Benchchem.

-

Application Note – Reductive Amination - Sigma-Aldrich.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

Sources

- 1. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(Methylamino)phenol | 14703-69-6 [sigmaaldrich.com]

- 5. 3-(Methylamino)phenol | 14703-69-6 [sigmaaldrich.com]

- 6. CN110950780A - Neostigmine methylsulfate-like compound, preparation method and application - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. gctlc.org [gctlc.org]

- 12. 3-(Methylamino)phenol 95% | CAS: 14703-69-6 | AChemBlock [achemblock.com]

A Technical Guide to 3-(Methylamino)phenol: Properties, Synthesis, and Applications in Drug Development

Abstract: This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, a key organic intermediate. It covers its fundamental chemical identity, including its IUPAC nomenclature, physicochemical properties, and spectroscopic signature. Detailed methodologies for its synthesis are presented with a focus on the mechanistic rationale behind procedural choices. Furthermore, this document explores its applications, particularly as a precursor in pharmaceutical manufacturing, and outlines critical safety and handling protocols. The content is structured to serve as an in-depth resource for researchers, chemists, and professionals involved in drug discovery and chemical process development.

Chemical Identity and Nomenclature

3-(Methylamino)phenol is an aromatic organic compound containing both a hydroxyl and a secondary amine functional group attached to a benzene ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the phenol group takes precedence, designating it as the parent structure. Consequently, the formal IUPAC name for this compound is 3-(methylamino)phenol .[1][2]

This compound is also known by several synonyms, including m-(methylamino)phenol and 3-(N-methylamino)phenol.[2] Accurate identification is critical for regulatory compliance and scientific communication, and is best assured by its unique CAS (Chemical Abstracts Service) Registry Number.

Key Identifiers

A summary of the essential chemical identifiers for 3-(Methylamino)phenol is provided below for unambiguous characterization.

| Identifier | Value | Source |

| IUPAC Name | 3-(methylamino)phenol | PubChem[2] |

| CAS Number | 14703-69-6 | AChemBlock[1] |

| Molecular Formula | C₇H₉NO | PubChem[2] |

| Molecular Weight | 123.15 g/mol | PubChem[2] |

| SMILES | CNC1=CC(O)=CC=C1 | PubChem[2] |

| InChIKey | KLLOEOPUXBJSOW-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The compound's utility in synthetic chemistry is largely dictated by its physical and chemical properties. It is a solid at room temperature and exhibits reactivity characteristic of both phenols and aromatic amines.[3] Phenols are weakly acidic, while the methylamino group imparts basic properties.[3]

| Property | Value | Notes |

| Melting Point | 82-84 °C | Lit. value |

| Boiling Point | 265-268 °C | |

| Appearance | White to gray or brown crystalline powder | May be light-sensitive and air-sensitive[4][5] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |

| pKa | 10.06 ± 0.10 (Predicted) | [4] |

Synthesis and Process Chemistry

The synthesis of substituted phenols like 3-(Methylamino)phenol is a cornerstone of industrial organic chemistry. While multiple synthetic routes exist, a common and illustrative pathway involves the selective N-methylation of 3-aminophenol. An analogous, well-documented industrial process is the synthesis of the N,N-dimethyl derivative, 3-(Dimethylamino)phenol, which provides insight into the reaction mechanisms and process considerations relevant to the mono-methylated target compound.

One established industrial method for preparing the related 3-(N,N-dimethylamino)phenol involves the reaction of m-aminophenol with a methylating agent like dimethyl sulfate.[4][6] However, due to the high toxicity of dimethyl sulfate, alternative, safer routes are often preferred in modern process development.[4][6]

A prominent alternative involves the direct amination of resorcinol (1,3-dihydroxybenzene) with the appropriate amine.[4][6][7] This approach avoids highly toxic reagents and offers a more environmentally benign pathway.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminophenol from resorcinol, based on established industrial processes for analogous compounds.[6][7]

Caption: Conceptual workflow for aminophenol synthesis.

Mechanistic Rationale

-

Choice of Starting Materials : Resorcinol is an economical and readily available starting material. Methylamine is the simplest source for the required methylamino group.

-

Reaction Conditions : The use of an autoclave and elevated temperatures is necessary to drive the nucleophilic aromatic substitution, where the amine displaces a hydroxyl group. This reaction is often catalyzed.[8]

-

Work-up Procedure : Basification of the reaction mixture with a strong base like NaOH is a critical step. It converts the phenolic product into its sodium salt (phenoxide), rendering it highly soluble in the aqueous phase. This allows for the efficient removal of non-acidic organic impurities and by-products via extraction with an organic solvent like toluene.[6][7]

-

Isolation : Subsequent neutralization of the aqueous phase reprotonates the phenoxide, causing the less water-soluble 3-(Methylamino)phenol to precipitate or separate, allowing for its isolation.

-

Purification : Final purification via vacuum distillation or recrystallization is essential to achieve the high purity (e.g., >99%) required for pharmaceutical applications.

Applications in Drug Development

Substituted aminophenols are valuable structural motifs and key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The combination of the nucleophilic amine and the activatable phenol group allows for diverse chemical transformations.

While direct applications of 3-(Methylamino)phenol are proprietary or less documented in public literature, the closely related analog, 3-[1-(Dimethylamino)ethyl]phenol, serves as a critical intermediate in the synthesis of Rivastigmine .[9] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of Rivastigmine from its aminophenol precursor highlights the industrial relevance of this class of compounds.

The structural similarity suggests that 3-(Methylamino)phenol is a valuable building block for generating libraries of compounds for drug discovery screening or for the synthesis of targeted APIs where a secondary amine at the meta-position to a phenol is required.

Experimental Protocol: Characterization by NMR

Confirming the identity and purity of a synthesized intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of 3-(Methylamino)phenol.

Materials:

-

3-(Methylamino)phenol sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (300 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the 3-(Methylamino)phenol sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.

-

Homogenization: Securely cap the NMR tube and invert it several times to fully dissolve the sample. If necessary, use gentle vortexing.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.

-

Shimming: Allow the instrument's software to perform an automated shimming routine to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts (ppm) for both ¹H and ¹³C spectra to the corresponding atoms in the molecule. The expected signals would include an N-H singlet, an O-H singlet, aromatic protons, and a methyl group singlet in the ¹H spectrum.

Safety and Handling

3-(Methylamino)phenol is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[11]

-

Spill Response: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal. Avoid generating dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound may be air and light-sensitive.[4] Keep away from strong oxidizing agents.[4]

The following diagram outlines the logical flow for handling this chemical safely in a research environment.

Sources

- 1. 3-(Methylamino)phenol 95% | CAS: 14703-69-6 | AChemBlock [achemblock.com]

- 2. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-DIMETHYLAMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]

- 5. 3-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]

- 6. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]

- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 9. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

3-(Methylamino)phenol molecular weight and formula

An In-depth Technical Guide to 3-(Methylamino)phenol: Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

3-(Methylamino)phenol is a key organic intermediate belonging to the class of N-alkylated aminophenols. Characterized by the chemical formula C₇H₉NO and a molecular weight of approximately 123.15 g/mol , this compound serves as a critical building block and reference standard in the pharmaceutical industry. Its structural architecture, featuring both a nucleophilic secondary amine and a phenolic hydroxyl group on an aromatic ring, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, detailing its core molecular properties, a robust protocol for its synthesis via reductive amination, its documented role in pharmaceutical quality control, and essential safety and handling procedures for laboratory and industrial settings.

Introduction: The Strategic Importance of N-Alkylated Aminophenols

In the landscape of drug discovery and development, the N-alkylated aminophenol scaffold is of profound importance. These molecules are integral components in the synthesis of numerous therapeutics, particularly those targeting the central nervous system. A prominent example is the use of the related compound, 3-[1-(Dimethylamino)ethyl]phenol, which is a key precursor in the manufacture of Rivastigmine, a leading cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.

3-(Methylamino)phenol (CAS: 14703-69-6) falls within this critical class of intermediates. It is structurally related to vital APIs and is specifically documented as a process impurity and reference standard for Neostigmine, another cholinesterase inhibitor used to treat myasthenia gravis.[1][2] The ability to synthesize, purify, and characterize this molecule is therefore not merely an academic exercise; it is a crucial requirement for ensuring the quality, safety, and efficacy of established medicines. This guide serves as a technical resource for researchers and process chemists, providing the foundational knowledge required to effectively utilize 3-(Methylamino)phenol in a development pipeline.

Core Molecular Profile of 3-(Methylamino)phenol

A precise understanding of a molecule's identity and physicochemical properties is the bedrock of its application in synthesis and analysis. This section details the fundamental characteristics of 3-(Methylamino)phenol.

Chemical Identity and Structure

The structure of 3-(Methylamino)phenol features a methylamino group (-NHCH₃) and a hydroxyl group (-OH) in a meta (1,3) substitution pattern on a benzene ring.

Caption: Chemical Structure of 3-(Methylamino)phenol.

Physicochemical Properties

While comprehensive experimental data for 3-(Methylamino)phenol is not widely published, its key identifiers and computed properties are well-established. For comparative context, properties of the parent compound (3-Aminophenol) and the dimethylated analogue (3-(Dimethylamino)phenol) are also provided.

| Property | 3-(Methylamino)phenol | 3-Aminophenol (Parent) | 3-(Dimethylamino)phenol (Analogue) |

| CAS Number | 14703-69-6[1][3] | 591-27-5 | 99-07-0[4] |

| Molecular Formula | C₇H₉NO[1][5] | C₆H₇NO | C₈H₁₁NO[4] |

| Molecular Weight | 123.15 g/mol [5] | 109.13 g/mol | 137.18 g/mol [4] |

| IUPAC Name | 3-(methylamino)phenol[5] | 3-Aminophenol | 3-(Dimethylamino)phenol[6] |

| Melting Point | Data not available | 120-124 °C | 82-84 °C[6] |

| Boiling Point | Data not available | 164 °C (at 11 mmHg) | 265-268 °C[6] |

| pKa (Phenolic) | ~9.9 (Predicted) | 9.82 | ~10.0 (Predicted) |

| pKa (Amine) | ~4.5 (Predicted) | 4.37 | ~4.7 (Predicted) |

| Appearance | Solid (form not specified) | White crystalline solid | Gray to brown crystals[6][7] |

Note: Predicted values are based on computational models and should be used as estimates pending experimental verification.

Synthesis and Purification Protocol

The synthesis of 3-(Methylamino)phenol requires a strategy that selectively methylates the nitrogen atom without affecting the phenolic hydroxyl group or leading to over-alkylation. Direct alkylation with hazardous reagents like dimethyl sulfate often yields mixtures and poses significant safety risks.[8] A superior and more controlled approach is reductive amination , which proceeds in high yield with excellent selectivity.

Causality of the Reductive Amination Approach

This method is chosen for three primary reasons:

-

Selectivity: The reaction proceeds via the formation of an iminium ion intermediate from 3-aminophenol and formaldehyde. This intermediate is highly susceptible to reduction, favoring N-alkylation over O-alkylation. The conditions are mild enough to prevent reaction at the phenolic hydroxyl.

-

Stoichiometric Control: By using one molar equivalent of formaldehyde, the reaction is biased toward mono-methylation, minimizing the formation of the dimethylamino byproduct.

-

Safety and Scalability: This protocol avoids highly toxic and carcinogenic alkylating agents. The reagents—formaldehyde and sodium borohydride—are common, well-understood, and manageable on both lab and pilot plant scales.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis starting from 3-aminophenol.

Materials:

-

3-Aminophenol (1.0 eq)

-

Formaldehyde (37% solution in water, 1.05 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 2M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in methanol (~10 mL per gram of aminophenol). Cool the flask to 0 °C in an ice bath.

-

Iminium Formation: While stirring at 0 °C, slowly add formaldehyde solution (1.05 eq) dropwise over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by TLC to observe the consumption of the starting material.

-

Reduction: In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water (~2 mL). Add this NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C. Vigorous gas evolution (H₂) will be observed.

-

Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Acidification & Wash: To the remaining aqueous residue, add ethyl acetate. Cool the mixture in an ice bath and slowly add 2M HCl to adjust the pH to ~2. This step protonates any unreacted starting material and byproducts, making them water-soluble. Separate the layers and discard the aqueous phase.

-

Basification & Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). This deprotonates the product, making it soluble in the organic phase. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Methylamino)phenol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(Methylamino)phenol.

Applications in Drug Development and Chemical Synthesis

The primary value of 3-(Methylamino)phenol lies in its utility as a specialized building block and an analytical standard.

Role as a Key Building Block and Reference Standard

As a bifunctional molecule, 3-(Methylamino)phenol can undergo selective reactions at either the amine or the phenol.

-

N-Acylation/Alkylation: The secondary amine can be further functionalized to build more complex molecular architectures.

-

O-Alkylation/Esterification: The phenolic hydroxyl can be converted into an ether or ester, a common step in modifying the pharmacokinetic properties of a drug candidate.

Its most concrete application is in the context of Neostigmine manufacturing . As a known impurity, reference standards of 3-(Methylamino)phenol are required by quality control laboratories to develop and validate analytical methods (e.g., HPLC) to ensure that batches of the final API meet the stringent purity requirements set by regulatory bodies like the FDA and EMA.[1][2] The presence of such impurities above a certain threshold can impact the drug's safety and efficacy.

Logical Application Pathway

Caption: Dual roles of 3-(Methylamino)phenol in pharma.

Safety, Handling, and Storage

Proper handling of 3-(Methylamino)phenol is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification and GHS Classification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Source: PubChem CID 10820513 |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and exothermic reactions.

Conclusion

3-(Methylamino)phenol, with the molecular formula C₇H₉NO, is more than a simple chemical. It is a strategically important intermediate whose precise molecular weight and structure are foundational to its role in the pharmaceutical industry. While its physicochemical data requires further experimental validation, its identity and hazards are well-defined. The proposed synthesis via reductive amination offers a safe, selective, and scalable method for its production. Its primary application as a reference standard in the quality control of Neostigmine underscores its importance in ensuring patient safety. For researchers and drug development professionals, a thorough understanding of this molecule's properties and synthesis is a key enabler for advancing the development of new and existing therapies.

References

- Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. Retrieved from [Link]

-

Bladaina. (n.d.). Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0). Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Retrieved from [Link]

- Qingdao Lilai Fine Chemical Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820513, 3-(Methylamino)phenol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 14703-69-6 | Chemical Name : 3-(Methylamino)phenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

- Eastman Kodak Co. (1943). Preparation of n-monomethyl-p-aminophenol. US2315922A.

-

SynZeal. (n.d.). Neostigmine Impurities. Retrieved from [Link]

- Crompton Corp. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. US20030073848A1.

-

Veeprho. (n.d.). 3-(Methylamino)phenol | CAS 14703-69-6. Retrieved from [Link]

- Polimeri Europa SPA. (2020). Process for the mono-N-alkylation of aminophenols. CN110740987A.

-

ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC 2010 (ix) 293-299. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Neostigmine Impurities | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Phenol, 3-(dimethylamino)- [webbook.nist.gov]

- 5. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 14703-69-6|3-(Methylamino)phenol|BLD Pharm [bldpharm.com]

- 8. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to 3-(Methylamino)phenol: From SMILES Notation to Synthetic Applications

Introduction: Unveiling the Potential of a Versatile Phenolic Amine

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 3-(Methylamino)phenol, a disubstituted aromatic compound, represents a key intermediate whose structural features—a nucleophilic secondary amine and a reactive phenolic hydroxyl group at the meta position—offer a versatile scaffold for chemical elaboration. This guide provides an in-depth exploration of 3-(Methylamino)phenol, from its fundamental chemical representation to its synthesis, characterization, and applications in drug discovery. As researchers and drug development professionals, a thorough understanding of this molecule's properties and handling is crucial for its effective utilization in the synthesis of complex, biologically active compounds.[1]

Chemical Identity and SMILES Notation

A foundational aspect of modern chemical informatics is the representation of molecular structures in a machine-readable format. The Simplified Molecular-Input Line-Entry System (SMILES) provides a concise and unambiguous method for describing chemical structures.

The canonical SMILES notation for 3-(Methylamino)phenol is: CNC1=CC(O)=CC=C1 [2]

This notation elegantly captures the connectivity of the molecule: a methyl group (C) attached to a nitrogen atom (N), which is in turn bonded to a benzene ring (c1...c1). The hydroxyl group (O) is located at the third position (meta) relative to the methylamino group.

Table 1: Core Chemical and Physical Properties of 3-(Methylamino)phenol

| Property | Value | Source(s) |

| IUPAC Name | 3-(methylamino)phenol | [2] |

| CAS Number | 14703-69-6 | [2][3] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | 2-8°C, Refrigerator | [3] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [2] |

Synthesis and Purification: A Strategic Approach

The synthesis of 3-(Methylamino)phenol typically involves the selective N-methylation of 3-aminophenol. This transformation requires careful control to prevent side reactions, such as O-methylation or over-methylation to the tertiary amine.

Synthetic Pathway: Selective N-Methylation

While a definitive, publicly available, step-by-step protocol for the synthesis of 3-(Methylamino)phenol is not readily found, a plausible and effective method is the selective mono-N-methylation of 3-aminophenol. This can be achieved using various methylating agents under controlled conditions. The use of methanol as a methylating reagent over a heterogeneous nickel catalyst has been shown to be effective for the selective mono-N-methylation of various amines.[4][5] This approach is favored for its sustainability and reduced risk of over-methylation compared to more aggressive reagents like dimethyl sulfate.[6]

The logical workflow for such a synthesis is depicted below:

Caption: A plausible workflow for the synthesis of 3-(Methylamino)phenol.

Experimental Protocol: A Representative Procedure

The following is a representative, though not directly cited, protocol based on established chemical principles for selective N-methylation:

-

Reaction Setup: In a high-pressure reactor, combine 3-aminophenol, a suitable heterogeneous nickel catalyst, and methanol as both the solvent and methylating agent.

-

Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 160-180°C under a nitrogen atmosphere.[4] The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate, containing the crude product, is then concentrated under reduced pressure to remove the excess methanol.

-

Purification: The crude 3-(Methylamino)phenol can be purified by either recrystallization or column chromatography.

-

Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility, and then allowing it to cool slowly, leading to the formation of pure crystals.[7][8][9]

-

Column Chromatography: For more challenging purifications, flash column chromatography using a silica gel stationary phase is effective. Due to the basic nature of the amine, it is often beneficial to add a small amount of a competing amine, such as triethylamine, to the mobile phase to prevent peak tailing and improve separation.[10]

-

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-(Methylamino)phenol is critical for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of 3-(Methylamino)phenol and for monitoring reaction progress. A reversed-phase method is typically employed.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale and Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A standard choice for the separation of moderately polar aromatic compounds.[11] |

| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., phosphoric acid or triethylamine) | The organic modifier and its gradient control the retention time, while the pH modifier improves peak shape for the ionizable amine and phenol groups.[12] |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 274 nm or 280 nm | Phenolic compounds exhibit strong UV absorbance at these wavelengths.[13][14] |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and purity assessment, providing information on the molecular weight and fragmentation pattern of the analyte.

Table 3: Typical GC-MS Parameters

| Parameter | Condition | Rationale and Reference |

| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of organic compounds.[15] |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Injection Mode | Split/Splitless | The choice depends on the sample concentration. |

| Temperature Program | A gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) | Optimizes the separation of the analyte from any impurities.[5] |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

The mass spectrum of 3-(Methylamino)phenol is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of a methyl group, a hydrogen atom, or cleavage of the aromatic ring. Aromatic alcohols often exhibit a prominent molecular ion peak.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and connectivity of the atoms in the molecule.

-

¹H NMR: The proton NMR spectrum of 3-(Methylamino)phenol would show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the N-methyl protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the carbons attached to the nitrogen and oxygen atoms. The chemical shifts of these carbons are indicative of their electronic environment.[15][17][18]

The following diagram illustrates a typical analytical workflow for the characterization of 3-(Methylamino)phenol:

Caption: An integrated analytical workflow for quality control of 3-(Methylamino)phenol.

Applications in Drug Discovery and Development

3-(Methylamino)phenol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a versatile starting material in medicinal chemistry. Phenol derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1]

While specific, high-profile drugs directly synthesized from 3-(Methylamino)phenol are not prominently featured in the readily available literature, its structural motif is present in various bioactive compounds. Its utility lies in its ability to introduce a meta-substituted phenol, a common feature in molecules designed to interact with biological targets. For instance, related aminophenol structures are key intermediates in the synthesis of drugs like Tapentadol, a centrally-acting analgesic.[19]

The strategic importance of such building blocks is to enable the rapid and efficient synthesis of compound libraries for screening and lead optimization in drug discovery programs. The ability to functionalize both the amino and hydroxyl groups of 3-(Methylamino)phenol independently provides a powerful tool for exploring structure-activity relationships.

Conclusion

3-(Methylamino)phenol is a versatile and valuable chemical intermediate with significant potential in pharmaceutical and chemical synthesis. A comprehensive understanding of its chemical identity, particularly its SMILES notation, is fundamental for its use in modern research and development. The synthetic routes, while requiring careful control to ensure selectivity, are based on well-established chemical principles. Furthermore, a robust analytical workflow is essential to guarantee the quality and purity of this compound for its intended applications. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like 3-(Methylamino)phenol in enabling the synthesis of complex bioactive molecules will remain of critical importance.

References

- Google Patents. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.

- Google Patents. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.

-

Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka. Available at: [Link]

-

Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Available at: [Link]

-

SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. Available at: [Link]

-

SynThink Research Chemicals. 3-(methyl amino)phenol | 14703-69-6. Available at: [Link]

-

ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Available at: [Link]

- Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.

-

Recrystallization and Crystallization. Available at: [Link]

- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.

- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.

-

PubChem. 3-(Methylamino)phenol. Available at: [Link]

-

Catalysis Science & Technology (RSC Publishing). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Available at: [Link]

-

CUNY. Purification by Recrystallization. Available at: [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021). Available at: [Link]

-

ResearchGate. A C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. (2025). Available at: [Link]

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Available at: [Link]

-

CRYSTALLIZATION. Available at: [Link]

-

Korea Advanced Institute of Science and Technology. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (2019). Available at: [Link]

-

ResearchGate. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]

-

ResearchGate. A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. (2025). Available at: [Link]

-

Scirp.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

-

Pharmaffiliates. CAS No: 14703-69-6| Chemical Name : 3-(Methylamino)phenol. Available at: [Link]

-

ResearchGate. Retention times and selected fragments of the phenols derivatives studied. Available at: [Link]

-

Eurofins Scientific. Characterization for Pharmaceutical Products. Available at: [Link]

-

Tables For Organic Structure Analysis. Available at: [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available at: [Link]

-

Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available at: [Link]

-

EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). Available at: [Link]

-

YouTube. GCMS 3 Fragmentation Patterns. (2020). Available at: [Link]

-

MDPI. Special Issue : Synthesis of Bioactive Compounds. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. esisresearch.org [esisresearch.org]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 14. epa.gov [epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. whitman.edu [whitman.edu]

- 17. researchgate.net [researchgate.net]

- 18. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 19. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Methylamino)phenol for Scientific Professionals

Forward

In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of key building blocks is paramount. 3-(Methylamino)phenol, with its unique combination of a phenolic hydroxyl group and a secondary aromatic amine, presents a versatile scaffold for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's properties, synthesis, and applications, grounded in scientific literature and practical laboratory considerations.

Core Molecular Attributes of 3-(Methylamino)phenol

3-(Methylamino)phenol, identified by the CAS number 14703-69-6, is an organic compound with the molecular formula C₇H₉NO.[1][2] Its structure consists of a phenol ring substituted with a methylamino group at the meta-position.

Table 1: Fundamental Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(methylamino)phenol | [1] |

| CAS Number | 14703-69-6 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| InChI | InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | [1] |

| SMILES | CNC1=CC(=CC=C1)O | [1] |

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physical and chemical properties of 3-(Methylamino)phenol is essential for its handling, application in synthesis, and for the development of analytical methods.

Physical Properties

3-(Methylamino)phenol is typically encountered as a solid or oil, with its appearance described as a dark beige to dark brown substance.[3] While one source indicates that a specific melting point is not available, its N,N-dimethylated analog has a melting point of 82-84 °C, suggesting that 3-(methylamino)phenol would also be a solid at room temperature. A definitive experimental melting point for 3-(methylamino)phenol is a critical piece of data for its full characterization. The compound exhibits a boiling point of 169.5 °C at a reduced pressure of 12 Torr.[2][3] It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3]

Table 2: Key Physical Properties

| Property | Value | Source |

| Physical Form | Solid or Oil | [3] |

| Appearance | Dark Beige to Dark Brown | [3] |

| Boiling Point | 169.5 °C (at 12 Torr) | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Chemical and Acid-Base Properties

The chemical nature of 3-(Methylamino)phenol is dictated by the interplay of its phenolic hydroxyl group and the secondary aromatic amine. The phenolic group imparts weak acidity, while the methylamino group provides basic properties. The predicted pKa for the phenolic proton is approximately 10.13, which is a crucial parameter for designing reaction conditions, particularly for O-alkylation or O-acylation reactions.[3]

Synthesis of 3-(Methylamino)phenol: A Preparative Overview

The synthesis of 3-(Methylamino)phenol can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common strategy involves the selective N-methylation of 3-aminophenol.

Synthesis from 3-Aminophenol

Caption: Synthetic route from 3-aminophenol.

Chemical Reactivity and Derivatization

The dual functionality of 3-(Methylamino)phenol makes it a versatile substrate for a variety of chemical transformations.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions to introduce various functional groups.

Reactions at the Methylamino Group

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can undergo further alkylation, acylation, and reactions with electrophiles.

Electrophilic Aromatic Substitution

The hydroxyl and methylamino groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and para to these substituents, allowing for the introduction of a wide range of functionalities onto the aromatic ring.

Caption: Reactivity sites of 3-(Methylamino)phenol.

Role in Pharmaceutical Development

While its N,N-dimethylated analog, 3-(dimethylamino)phenol, is a well-documented key intermediate in the synthesis of the Alzheimer's drug Rivastigmine, the direct role of 3-(methylamino)phenol in pharmaceutical manufacturing is less explicitly detailed in readily available literature.[4][5][6] However, as a closely related structure, it holds significant potential as an intermediate for the synthesis of various pharmaceutical compounds and is listed as an impurity of Neostigmine bromide.[3] Further investigation into patent literature and process chemistry would be necessary to fully elucidate its specific applications in drug development.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are essential when handling 3-(Methylamino)phenol. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[3]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

Sample Preparation for Infrared (IR) Spectroscopy

Objective: To prepare a solid sample for analysis by FT-IR spectroscopy.

Methodology (Thin Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prepare a sample for analysis by ¹H and ¹³C NMR spectroscopy.

Methodology:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample.

-

Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.

-

Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Spectral Data Analysis (Representative)

While experimental spectra for 3-(Methylamino)phenol are not widely published, a general interpretation based on its structure can be provided.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons would appear in the range of 6.0-7.5 ppm, with splitting patterns indicative of the meta-substitution. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. The N-methyl protons would be a singlet at around 2.8 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the hydroxyl group would be the most downfield aromatic carbon. The methyl carbon would appear upfield. PubChem does provide access to a predicted ¹³C NMR spectrum.[1]

-

IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic ring and the methyl group, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would be expected to show absorption maxima characteristic of a substituted phenol.

Conclusion

3-(Methylamino)phenol is a valuable chemical intermediate with a rich chemistry stemming from its bifunctional nature. While some of its physical properties and specific applications require further detailed investigation, this guide provides a solid foundation for its understanding and use in a research and development setting. Adherence to proper handling procedures is crucial to ensure safety and maintain the integrity of the compound. As the demand for novel pharmaceuticals continues to grow, the importance of versatile building blocks like 3-(Methylamino)phenol will undoubtedly increase.

References

Sources

- 1. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. m-(Methylamino)phenol price,buy m-(Methylamino)phenol - chemicalbook [chemicalbook.com]

- 4. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 3-(Methylamino)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 3-(Methylamino)phenol and its Solubility

3-(Methylamino)phenol, a substituted phenol derivative, is a molecule of significant interest in various chemical and pharmaceutical domains. Its structural features, combining a hydroxyl group and a secondary amine on an aromatic ring, impart a unique combination of chemical properties that make it a valuable intermediate in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of the solubility of 3-(Methylamino)phenol in different solvent systems is paramount for scientists and researchers.

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Methylamino)phenol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound. This guide will delve into the theoretical aspects influencing its solubility, present available solubility data, and provide a detailed, field-proven experimental protocol for its determination.

Physicochemical Properties Influencing Solubility

The solubility of 3-(Methylamino)phenol is dictated by its molecular structure, specifically the interplay of its polar and non-polar functionalities.

-

Polar Nature: The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups allows for hydrogen bonding with polar solvents. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms on these groups can act as hydrogen bond donors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents like water and alcohols.

-

Aromatic Ring: The benzene ring constitutes the non-polar part of the molecule. This hydrophobic character influences its solubility in non-polar solvents. The overall solubility in a given solvent is a balance between the hydrophilic nature of the polar groups and the hydrophobic nature of the aromatic ring.

-

Ionization: As a phenol and an amine, 3-(Methylamino)phenol is an amphoteric compound, meaning it can act as both a weak acid and a weak base. The phenolic hydroxyl group is weakly acidic, while the methylamino group is weakly basic. Consequently, the solubility of 3-(Methylamino)phenol is highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. Conversely, in basic solutions, the phenolic proton can be abstracted, also leading to the formation of a more soluble phenoxide salt.

Solubility Data of 3-(Methylamino)phenol and Related Compounds

For its close analog, 3-(Dimethylamino)phenol, it is reported to be slightly soluble in water[1]. Another related compound, 4-aminophenol, is slightly soluble in cold water and soluble in hot water, ethanol, and diethyl ether[2]. N-methylaniline, which shares the methylamino-benzene moiety, is practically insoluble in water but soluble in ethanol, ether, and chloroform[3][4].

A comprehensive study on the solubility of 3-aminophenol in various solvents provides valuable insights[5]. The solubility was found to be highest in polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane, followed by acetonitrile and various esters. The lowest solubility was observed in non-polar solvents like benzene[5]. The solubility also showed a positive correlation with temperature in all tested solvents[5].

The following table summarizes the mole fraction solubility (x₁) of 3-aminophenol in several common solvents at different temperatures, which can serve as a useful reference for estimating the solubility of 3-(Methylamino)phenol.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 3-Aminophenol |

| Tetrahydrofuran (THF) | 283.15 | 0.2258 |

| 303.15 | 0.2982 | |

| 323.15 | 0.3700 | |

| 1,4-Dioxane | 283.15 | 0.1985 |

| 303.15 | 0.2731 | |

| 323.15 | 0.3477 | |

| Acetonitrile | 283.15 | 0.1135 |

| 303.15 | 0.1589 | |

| 323.15 | 0.2143 | |

| Ethyl Acetate | 283.15 | 0.0482 |

| 303.15 | 0.0715 | |

| 323.15 | 0.1008 | |

| Water (in 1,4-Dioxane mixture) | - | Exhibits cosolvency |

| Benzene | 288.15 | 0.0005505 |

Data extracted from the Journal of Chemical & Engineering Data[5]. It is important to note that this data is for 3-aminophenol and should be used as an estimation for 3-(Methylamino)phenol.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. This is accomplished by agitating an excess amount of the solid compound in the solvent for a sufficient period, allowing the dissolution process to reach a steady state. The subsequent separation of the solid and liquid phases, followed by the quantification of the dissolved compound in the supernatant, provides the equilibrium solubility value. The choice of an excess of the solid ensures that the solution becomes saturated. The extended agitation period is crucial to overcome any kinetic barriers to dissolution and to ensure that true equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the 3-(Methylamino)phenol to be tested is of high purity.

-

Use high-purity grade solvents.

-

Prepare a series of clean, dry, and sealable flasks (e.g., glass vials with PTFE-lined caps).

-

-

Sample Preparation:

-

Add an excess amount of solid 3-(Methylamino)phenol to each flask. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment, confirming saturation. A visual excess is typically sufficient.

-

Accurately add a known volume or mass of the desired solvent to each flask.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., set to 25 °C or 37 °C, depending on the desired experimental conditions).

-

Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the settled solid.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3-(Methylamino)phenol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of 3-(Methylamino)phenol should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 3-(Methylamino)phenol in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Trustworthiness and Self-Validation of the Protocol

The described shake-flask protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:

-

Confirmation of Saturation: The presence of excess undissolved solid at the end of the experiment provides a visual confirmation that the solution is saturated.

-

Equilibrium Verification: A time-to-equilibrium study, where solubility is measured at multiple time points until a constant value is obtained, validates that the system has reached thermodynamic equilibrium.

-

Use of a Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC or LC-MS method with a well-defined linear range, accuracy, and precision is essential.

-

Replicate Experiments: Performing the experiment in replicate (e.g., in triplicate) and assessing the variability of the results provides a measure of the precision of the method.

Conclusion

A comprehensive understanding of the solubility of 3-(Methylamino)phenol is a cornerstone for its effective application in research and development. While specific quantitative data for this compound is sparse, the solubility behavior of its close analog, 3-aminophenol, provides a valuable predictive framework. For definitive data, the robust and reliable shake-flask method, as detailed in this guide, is the recommended approach. By following this protocol with careful attention to detail and incorporating the principles of self-validation, researchers can generate accurate and trustworthy solubility data, enabling informed decisions in synthesis, purification, and formulation development.

References

-